2-Ethoxy-6-nitroquinoline-4-carboxylic acid 2-Ethoxy-6-nitroquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 89267-24-3
VCID: VC15922543
InChI: InChI=1S/C12H10N2O5/c1-2-19-11-6-9(12(15)16)8-5-7(14(17)18)3-4-10(8)13-11/h3-6H,2H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H10N2O5
Molecular Weight: 262.22 g/mol

2-Ethoxy-6-nitroquinoline-4-carboxylic acid

CAS No.: 89267-24-3

Cat. No.: VC15922543

Molecular Formula: C12H10N2O5

Molecular Weight: 262.22 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-6-nitroquinoline-4-carboxylic acid - 89267-24-3

Specification

CAS No. 89267-24-3
Molecular Formula C12H10N2O5
Molecular Weight 262.22 g/mol
IUPAC Name 2-ethoxy-6-nitroquinoline-4-carboxylic acid
Standard InChI InChI=1S/C12H10N2O5/c1-2-19-11-6-9(12(15)16)8-5-7(14(17)18)3-4-10(8)13-11/h3-6H,2H2,1H3,(H,15,16)
Standard InChI Key IJJKYDJCESFTPQ-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₀N₂O₅, with a molecular weight of 262.22 g/mol. Its IUPAC name is 2-ethoxy-6-nitroquinoline-4-carboxylic acid, reflecting the positions of its functional groups on the quinoline backbone. The ethoxy group (–OCH₂CH₃) at position 2 introduces steric bulk and electron-donating effects, while the nitro group (–NO₂) at position 6 contributes electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.89267-24-3
Molecular FormulaC₁₂H₁₀N₂O₅
Molecular Weight262.22 g/mol
IUPAC Name2-ethoxy-6-nitroquinoline-4-carboxylic acid
SMILESCCOC1=NC2=C(C=C(C=C2)N+[O-])C(=C1)C(=O)O

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 2-ethoxy-6-nitroquinoline-4-carboxylic acid involves multi-step modifications of the quinoline core. Although explicit protocols remain proprietary, retro-synthetic analysis suggests:

  • Quinoline Ring Formation: Pfitzinger condensation of isatin derivatives with ketones under alkaline conditions (e.g., KOH/ethanol) .

  • Functionalization: Sequential nitration at position 6 and ethoxylation at position 2, followed by oxidation to introduce the carboxylic acid group.

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Quinoline core synthesisIsatin + ketone, KOH/EtOH, reflux65–80
NitrationHNO₃/H₂SO₄, 0–5°C70–85
EthoxylationNaOEt, ethanol, reflux60–75

Challenges and Optimization

Key challenges include regioselectivity during nitration and minimizing side reactions at the electron-rich quinoline ring. Microwave-assisted synthesis and transition metal catalysis (e.g., InCl₃) have been explored for related quinoline derivatives to improve yields and reduce reaction times .

Applications in Medicinal Chemistry

Anticancer Agent Development

Quinoline derivatives are investigated for tyrosine kinase inhibition and apoptosis induction. The nitro group in 2-ethoxy-6-nitroquinoline-4-carboxylic acid could act as a radiosensitizer in hypoxic tumor environments, generating cytotoxic free radicals upon reduction .

Future Directions

Mechanistic Studies

Priority areas include:

  • Elucidating metabolic pathways via cytochrome P450 isoforms.

  • Profiling pharmacokinetics (e.g., plasma protein binding, half-life).

Synthetic Chemistry Innovations

Developing one-pot syntheses using flow chemistry or biocatalytic methods could enhance scalability. Functionalization at position 3 or 7 may yield derivatives with improved target selectivity.

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